2,2,2-trifluoroethyl N-[3-(propan-2-yl)phenyl]carbamate
Description
Chemical Identity and Classification
2,2,2-Trifluoroethyl N-[3-(propan-2-yl)phenyl]carbamate is a synthetic carbamate derivative with the molecular formula C₁₂H₁₄F₃NO₂ and a molecular weight of 261.24 g/mol . Its CAS Registry Number (1087788-76-8) and IUPAC name (2,2,2-trifluoroethyl 3-isopropylphenylcarbamate) provide unambiguous identification. Classified as an organofluorine compound, it belongs to the broader family of trifluoroethyl carbamates, which are characterized by a carbamate functional group (-O-CO-NH-) linked to a trifluoroethyl moiety (-CF₃CH₂O-).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1087788-76-8 |
| Molecular Formula | C₁₂H₁₄F₃NO₂ |
| Molecular Weight | 261.24 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl 3-isopropylphenylcarbamate |
| Storage Temperature | Room temperature |
| Physical Form | Oil (at standard conditions) |
This compound is structurally related to agrochemical and pharmaceutical intermediates, where the trifluoroethyl group enhances metabolic stability and lipophilicity.
Historical Context of Trifluoroethyl Carbamates
The development of trifluoroethyl carbamates stems from advances in fluoroorganic chemistry and trifluoromethylation techniques . Early work on trifluoromethyl groups dates to Frédéric Swarts’ antimony fluoride-mediated syntheses in the 1890s. However, modern methods for introducing trifluoroethyl groups emerged in the late 20th century, particularly through nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF₃).
The specific compound, this compound, represents a refinement in carbamate design, leveraging fluorine’s electronegativity to modulate biological activity and chemical stability. Its synthesis aligns with trends in medicinal chemistry, where fluorinated carbamates are explored as protease inhibitors or kinase modulators.
Structural Features and Functional Groups
The molecule comprises three distinct structural elements:
- Trifluoroethyl Group (-CF₃CH₂O-) : Imparts high electronegativity and lipid solubility, reducing susceptibility to oxidative metabolism.
- Carbamate Linkage (-O-CO-NH-) : Provides hydrolytic stability compared to esters while retaining hydrogen-bonding capacity.
- 3-Isopropylphenyl Substituent : Introduces steric bulk and hydrophobic interactions, influencing binding affinity in biological systems.
Figure 1: Key Functional Groups
Trifluoroethyl Group
|
O-CO-NH- (Carbamate)
|
3-Isopropylphenyl Ring
The InChIKey (WBOULLDTXBVJEJ-UHFFFAOYSA-N) and SMILES (O=C(OCC(F)(F)F)NC1=CC=CC(C(C)C)=C1) encode these features, highlighting the spatial arrangement of substituents.
Nomenclature Systems and Variations
The IUPAC name follows carbamate nomenclature rules, prioritizing the trifluoroethyloxycarbonylamino group as the principal chain. Alternative naming conventions include:
- Substitutive Naming : 3-Isopropylphenyl carbamic acid 2,2,2-trifluoroethyl ester.
- CAS Index Name : Carbamic acid, N-[3-(1-methylethyl)phenyl]-, 2,2,2-trifluoroethyl ester.
Variations arise in patents and commercial catalogs, often emphasizing the isopropyl or trifluoroethyl groups for clarity.
Related Carbamate Derivatives
Structural analogs of this compound exhibit modified pharmacological or physicochemical properties:
Table 2: Comparative Analysis of Related Carbamates
Non-fluorinated derivatives, such as propan-2-yl N-[3-(1H-pyrazol-5-yl)phenyl]carbamate , demonstrate the role of fluorine in altering electronic and steric profiles.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8(2)9-4-3-5-10(6-9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOULLDTXBVJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197803 | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(1-methylethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-76-8 | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(1-methylethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(1-methylethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Carbamate Formation via Chloroformate Route
- Starting Materials: 3-(propan-2-yl)aniline and 2,2,2-trifluoroethyl chloroformate.
- Reaction Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, under cooling (0–5 °C) to control the exothermic reaction.
- Base Use: A base such as triethylamine or pyridine is added to neutralize the released HCl and drive the reaction to completion.
- Procedure: The amine is slowly added to a cooled solution of 2,2,2-trifluoroethyl chloroformate and base. Stirring is maintained until the reaction completes, typically monitored by TLC or HPLC.
- Work-up: The reaction mixture is quenched with water or dilute acid, and the organic phase is separated, washed, dried, and concentrated to yield the carbamate product.
- Yield: High yields (typically >90%) are reported for analogous carbamate syntheses using this method.
This method is straightforward and widely used for carbamate synthesis, including for trifluoroethyl carbamates with substituted anilines.
Intermediate Formation via Protected Amines and Coupling Agents
- A patented method describes the synthesis of trifluoroethyl carbamate derivatives via intermediates protected with benzyl carbamate groups.
- The procedure involves:
- Formation of a protected amine intermediate.
- Coupling with trifluoroethyl-containing reagents in the presence of coupling agents and bases.
- Subsequent deprotection by hydrogenolysis using hydrogen and a catalyst to yield the target carbamate.
- This multi-step approach allows for better control of regioselectivity and purity, especially for complex substituted anilines.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-[3-(propan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Organic Synthesis
2,2,2-Trifluoroethyl N-[3-(propan-2-yl)phenyl]carbamate is widely used as a reagent in organic transformations. Its ability to participate in nucleophilic substitution reactions allows chemists to modify complex molecules effectively. The trifluoroethyl group enhances the reactivity of the compound, making it suitable for synthesizing more complex organic structures.
Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and protein interactions:
- Enzyme Inhibition: Studies have shown that it may inhibit α-glucosidase activity, which is crucial for managing blood glucose levels. In vivo studies using genetically modified diabetic models (e.g., Drosophila melanogaster) demonstrated significant reductions in glucose levels, suggesting its potential as a therapeutic agent for diabetes management.
Medicinal Chemistry
The compound is being investigated for its role as a pharmaceutical intermediate:
- Anticancer Properties: Preliminary studies suggest that it may possess anticancer activity by interacting with specific molecular targets involved in cancer progression. The trifluoroethyl group is known to improve pharmacokinetic properties, enhancing bioavailability and therapeutic efficacy .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials:
- Polymers and Coatings: Its unique chemical properties make it suitable for developing advanced materials with enhanced performance characteristics.
Case Studies
-
Diabetes Management Study:
- Researchers conducted in vivo experiments on Drosophila models to evaluate the anti-diabetic effects of derivatives of this compound. The results indicated a significant reduction in postprandial blood glucose levels due to α-glucosidase inhibition.
-
Anticancer Research:
- A study explored the anticancer properties of this compound by assessing its effects on cancer cell lines. Findings suggested that it may inhibit cell proliferation through specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(propan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
2,2,2-Trifluoroethyl N-[4-(Propan-2-yl)Phenyl]Carbamate (CAS: 1087798-27-3)
- Substituent Position : Para-isopropylphenyl.
- Molecular Weight : 261.24 g/mol .
- Key Difference : The para-substitution may alter steric interactions and electronic distribution compared to the meta-isomer, affecting solubility and biological activity.
2,2,2-Trifluoroethyl N-[2-(Propan-2-yl)Phenyl]Carbamate (CAS: 1087797-92-9)
Substituent Variants
2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)Phenyl]Carbamate (CAS: 1087788-83-7)
- Substituent : Trifluoromethyl (CF₃) at the phenyl meta-position.
- Molecular Weight : 287.17 g/mol.
- Applications include crop protection and medicinal chemistry .
2,2,2-Trifluoroethyl N-[3-(Cyclopentanesulfonyl)Phenyl]Carbamate (CAS: 1235441-26-5)
- Substituent : Cyclopentanesulfonyl at the phenyl meta-position.
- Molecular Weight : 351.34 g/mol .
- Key Difference : The sulfonyl group introduces polarity and hydrogen-bonding capacity, likely altering solubility and biological targeting .
2,2,2-Trifluoroethyl N-[3-(1-Cyclopropyltetrazol-5-yl)Phenyl]Carbamate
Functional Group Modifications
tert-Butyl [3-Amino-1-(2,2-Difluoroethyl)Pyrazol-4-yl]Carbamate
- Core Structure : Pyrazole with difluoroethyl and tert-butyl carbamate.
- Molecular Weight : 252.32 g/mol .
- Key Difference: The pyrazole ring and amino group enable hydrogen bonding and metal coordination, relevant in kinase inhibitor design .
2,2,2-Trifluoroethyl N-(4-Cyclopropylthiazol-2-yl)Carbamate
- Core Structure : Thiazole with cyclopropyl.
- Molecular Weight: Not explicitly stated (estimated ~250 g/mol).
Comparative Data Table
Biological Activity
2,2,2-Trifluoroethyl N-[3-(propan-2-yl)phenyl]carbamate (CAS No. 1087788-76-8) is a fluorinated carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoroethyl group is known for enhancing the pharmacokinetic properties of compounds, thus improving their therapeutic profiles. This article reviews the biological activity of this compound, focusing on its anticancer and anti-diabetic properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14F3NO2, with a molecular weight of 261.24 g/mol. The presence of the trifluoroethyl group contributes to its lipophilicity and stability, which are critical for biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing trifluoroethyl groups exhibit significant anticancer properties. For instance, in vitro assays have shown that carbamate derivatives can induce apoptosis in cancer cell lines by damaging DNA. The mechanism involves the activation of pathways leading to cell cycle arrest and programmed cell death.
Key Findings:
- Cell Viability Assays: Compounds similar to this compound have been tested in various cancer cell lines (e.g., MCF7, K562). The IC50 values for these compounds ranged from 1.4 µM to 10.48 µM, indicating potent cytotoxic effects .
- Mechanism of Action: The trifluoroethyl moiety enhances the binding affinity to target proteins involved in cancer progression, leading to increased efficacy in inhibiting tumor growth .
Anti-Diabetic Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-diabetic effects. Studies indicate that it may inhibit α-glucosidase activity, which is crucial for managing blood glucose levels.
Key Findings:
- In Vivo Studies: In genetically modified diabetic models (e.g., Drosophila melanogaster), derivatives showed significant reductions in glucose levels, suggesting potential as a therapeutic agent for diabetes management .
- Mechanism of Action: The inhibition of α-glucosidase leads to decreased carbohydrate absorption in the intestine, thereby lowering postprandial blood glucose levels .
Case Studies
-
Study on Anticancer Efficacy:
- Objective: To evaluate the cytotoxic effects of trifluoroethyl carbamates on glioblastoma cells.
- Methodology: Treatment with various concentrations (10 µM to 25 µM) showed significant reductions in cell viability and colony formation capabilities.
- Results: A marked increase in DNA fragmentation was observed through TUNEL assays, confirming apoptosis induction .
- Study on Anti-Diabetic Effects:
Data Summary
| Compound Name | CAS No. | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Trifluoroethyl N-[3-(propan-2-yl)phenyl]carbamate | 1087788-76-8 | 10.48 | Anticancer (apoptosis induction) |
| Similar Carbamate Derivative | Various | 1.4 - 10.14 | Anti-diabetic (α-glucosidase inhibition) |
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Coupling Temperature | 0–5°C | 90 | |
| Base for Alkylation | K₂CO₃ | 85 | |
| Purification Method | SiO₂ Chromatography | 92 |
Q. Table 2: Spectroscopic Signatures
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| –OCH₂CF₃ | 4.5 (¹H), 120 (¹³C) | – |
| Carbamate C=O | – | 1720 |
| N–H | 6.8 (¹H) | 3320 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
